REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][CH2:12][N:13]([CH3:31])[CH2:14][CH2:15][C:16]1([OH:30])[CH2:25][CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([F:26])[CH:22]=2)[CH:17]1[CH:27]([CH3:29])[CH3:28].[CH3:32][O:33][CH2:34][C:35]([OH:37])=[O:36]>>[CH3:32][O:33][CH2:34][C:35]([OH:37])=[O:36].[CH3:32][O:33][CH2:34][C:35]([O:30][C:16]1([CH2:15][CH2:14][N:13]([CH2:12][CH2:11][CH2:10][C:2]2[NH:3][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:1]=2)[CH3:31])[CH2:25][CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([F:26])[CH:22]=2)[CH:17]1[CH:27]([CH3:28])[CH3:29])=[O:36]
|
Name
|
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CCCN(CCC2(C(C1=CC=C(C=C1CC2)F)C(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OC1(C(C2=CC=C(C=C2CC1)F)C(C)C)CCN(C)CCCC1=NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][CH2:12][N:13]([CH3:31])[CH2:14][CH2:15][C:16]1([OH:30])[CH2:25][CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([F:26])[CH:22]=2)[CH:17]1[CH:27]([CH3:29])[CH3:28].[CH3:32][O:33][CH2:34][C:35]([OH:37])=[O:36]>>[CH3:32][O:33][CH2:34][C:35]([OH:37])=[O:36].[CH3:32][O:33][CH2:34][C:35]([O:30][C:16]1([CH2:15][CH2:14][N:13]([CH2:12][CH2:11][CH2:10][C:2]2[NH:3][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:1]=2)[CH3:31])[CH2:25][CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([F:26])[CH:22]=2)[CH:17]1[CH:27]([CH3:28])[CH3:29])=[O:36]
|
Name
|
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CCCN(CCC2(C(C1=CC=C(C=C1CC2)F)C(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OC1(C(C2=CC=C(C=C2CC1)F)C(C)C)CCN(C)CCCC1=NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][CH2:12][N:13]([CH3:31])[CH2:14][CH2:15][C:16]1([OH:30])[CH2:25][CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([F:26])[CH:22]=2)[CH:17]1[CH:27]([CH3:29])[CH3:28].[CH3:32][O:33][CH2:34][C:35]([OH:37])=[O:36]>>[CH3:32][O:33][CH2:34][C:35]([OH:37])=[O:36].[CH3:32][O:33][CH2:34][C:35]([O:30][C:16]1([CH2:15][CH2:14][N:13]([CH2:12][CH2:11][CH2:10][C:2]2[NH:3][C:4]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:1]=2)[CH3:31])[CH2:25][CH2:24][C:23]2[C:18](=[CH:19][CH:20]=[C:21]([F:26])[CH:22]=2)[CH:17]1[CH:27]([CH3:28])[CH3:29])=[O:36]
|
Name
|
2-[2-{[3-(1H-benzimidazol-2-yl)propyl]methylamino}ethyl]-6-fluoro-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC2=C1C=CC=C2)CCCN(CCC2(C(C1=CC=C(C=C1CC2)F)C(C)C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(=O)OC1(C(C2=CC=C(C=C2CC1)F)C(C)C)CCN(C)CCCC1=NC2=C(N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |